molecular formula C12H10N4O2 B2705006 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile CAS No. 955585-07-6

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile

Cat. No.: B2705006
CAS No.: 955585-07-6
M. Wt: 242.238
InChI Key: XLSRSLZQXAFDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a nitrobenzonitrile moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.

Biochemical Pathways

Given the broad range of activities associated with pyrazole derivatives , it is likely that multiple pathways could be affected. The downstream effects would depend on the specific targets and the context of the biochemical pathway.

Result of Action

Based on the known activities of similar compounds, it is likely that the compound could have a range of effects depending on the target and the biochemical context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile typically involves the reaction of 3,5-dimethylpyrazole with 5-nitrobenzonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the nitrile carbon, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Ammonia or amines in the presence of a base.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

    Reduction: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-aminobenzonitrile.

    Substitution: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-amidobenzonitrile.

    Cyclization: Various fused heterocyclic compounds.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile is unique due to its combination of a pyrazole ring with a nitrobenzonitrile moiety, which imparts specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-8-5-9(2)15(14-8)12-4-3-11(16(17)18)6-10(12)7-13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSRSLZQXAFDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.